4-Mercaptobutyric acid

Catalog No.
S603453
CAS No.
13095-73-3
M.F
C4H8O2S
M. Wt
120.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Mercaptobutyric acid

CAS Number

13095-73-3

Product Name

4-Mercaptobutyric acid

IUPAC Name

4-sulfanylbutanoic acid

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

InChI

InChI=1S/C4H8O2S/c5-4(6)2-1-3-7/h7H,1-3H2,(H,5,6)

InChI Key

DTRIDVOOPAQEEL-UHFFFAOYSA-N

SMILES

C(CC(=O)O)CS

Synonyms

4-mercaptobutanoic acid, 4-mercaptobutyrate, 4-mercaptobutyrate monopotassium salt, 4-mercaptobutyrate monosodium salt, 4-mercaptobutyrate, Calcium salt (2:1), 4-mercaptobutyrate, magnesium salt (2:1), 4-mercaptobutyrate, parent acid

Canonical SMILES

C(CC(=O)O)CS

Synthesis of Other Compounds

-Mercaptobutyric acid serves as a building block for synthesizing various other compounds, including:

  • Mercaptoalkanoic acids: These are carboxylic acids containing a thiol group (-SH). Mercaptoalkanoic acids have diverse applications in various fields Source: National Library of Medicine, "[PubChem Compound Summary for 3-Mercaptopropionic Acid: )"].
  • Mercaptosuccinic acid and mercaptoacetic acid: These are specific mercaptoalkanoic acids used in various research applications Source: Santa Cruz Biotechnology, "[4-Mercaptobutyric Acid | CAS 13095-73-3 | SCBT: "].

Nanoparticle Synthesis

-Mercaptobutyric acid acts as a reducing agent in the synthesis of gold nanoparticles. These nanoparticles have potential applications in various fields, including:

  • Medicine: Drug delivery, diagnostics, and therapeutic applications Source: National Institutes of Health, "[Gold Nanoparticles: Past, Present, and Future: )"].
  • Electronics: Development of miniaturized electronic components Source: American Chemical Society, "[Nanoparticles: Building Blocks for a Better Future: "].
  • Catalysis: Facilitating chemical reactions Source: Royal Society of Chemistry, "[Catalysis: "].

Hydrogel Production

-Mercaptobutyric acid functions as a crosslinking agent in the production of hydrogels. Hydrogels are three-dimensional networks with applications in:

  • Drug delivery: Delivering therapeutic agents to specific sites in the body Source: National Institutes of Health, "[Hydrogels for Drug Delivery: )"].
  • Tissue engineering: Creating scaffolds for tissue regeneration Source: National Institutes of Health, "[Tissue Engineering: )"].

4-Mercaptobutyric acid, also known as 4-sulfanylbutanoic acid, is a monocarboxylic acid characterized by the presence of a thiol group at the fourth carbon position of the butyric acid structure. Its chemical formula is C₄H₈O₂S, and it has a molecular weight of approximately 120.18 g/mol. The compound appears as a colorless to pale yellow liquid or solid and is soluble in water, making it an interesting candidate for various chemical and biological applications .

The mechanism of action of 4-mercaptobutyric acid depends on the specific context of its application. In its role as a fatty acid biosynthesis intermediate, it likely participates in enzymatic reactions for chain elongation []. As a potential anti-inflammatory agent, its mechanism might involve the inhibition of prostaglandin E2 (PGE2) release from cells []. However, further research is needed to elucidate the precise mechanisms in these areas.

4-Mercaptobutyric acid is classified as a dangerous good for transport due to its potential health hazards. Limited data suggests it may exhibit toxicity and irritate the skin and eyes upon contact []. As with any organic acid or thiol-containing compound, it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Due to its functional groups:

  • Esterification: Reacts with alcohols to form esters, which can be useful in synthesizing various derivatives.
  • Reduction: The thiol group can be oxidized to form disulfides or reduced to generate thiols, which are important in biochemical processes.
  • Condensation: It can undergo condensation reactions with aldehydes or ketones to produce thiazolidines or other sulfur-containing compounds.

These reactions highlight its versatility in organic synthesis and its potential role in creating more complex molecules.

4-Mercaptobutyric acid exhibits notable biological activities. Research indicates that it may have antioxidant properties, which can protect cells from oxidative stress. Additionally, it has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate cellular signaling pathways suggests it could play a role in therapeutic strategies for conditions such as Alzheimer's disease and other forms of dementia .

Several methods exist for synthesizing 4-Mercaptobutyric acid:

  • Thiol Addition: The compound can be synthesized through the reaction of butyric acid with hydrogen sulfide or other thiol sources in the presence of a catalyst.
  • Reduction of Butyric Acid Derivatives: Starting from butyric acid derivatives such as esters or halides, reduction processes can yield 4-mercaptobutyric acid.
  • Patented Processes: Various patents describe methods for producing mercapto butyric acids through specific reaction conditions and catalysts, highlighting industrial interest in this compound .

4-Mercaptobutyric acid has diverse applications across various fields:

  • Pharmaceuticals: Its antioxidant and neuroprotective properties make it a candidate for drug development targeting neurodegenerative diseases.
  • Biochemistry: Used as a reagent in biochemical assays and studies involving thiols and disulfides.
  • Agriculture: Investigated for potential use as a plant growth regulator due to its effects on cellular signaling pathways.

Studies on the interactions of 4-Mercaptobutyric acid with other biomolecules have shown that it can influence enzyme activity and cellular metabolism. For instance, it may interact with proteins involved in redox reactions, potentially altering their function and stability. Such interactions are crucial for understanding its biological roles and therapeutic potential .

4-Mercaptobutyric acid shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructureKey Characteristics
Butyric AcidC₄H₈O₂Short-chain fatty acid, important for gut health
2-Mercaptoacetic AcidC₂H₆O₂SContains a thiol group; used in biochemical research
3-Mercaptopropionic AcidC₃H₈O₂SSimilar thiol functionality; studied for neuroprotection
L-CysteineC₃H₇NO₂SAmino acid with thiol group; important in protein synthesis

4-Mercaptobutyric acid is unique due to its specific chain length and position of the thiol group, which influences its reactivity and biological activity compared to these similar compounds.

XLogP3

0.3

Related CAS

13095-66-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13095-73-3

Wikipedia

4-Mercaptobutyric acid

General Manufacturing Information

Butanoic acid, 4-mercapto-: INACTIVE

Dates

Modify: 2023-09-16

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